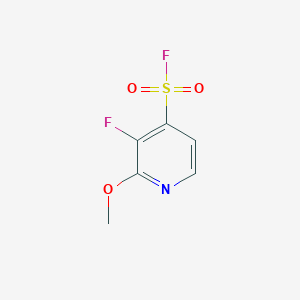

3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride

CAS No.: 2295196-17-5

Cat. No.: VC5236522

Molecular Formula: C6H5F2NO3S

Molecular Weight: 209.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2295196-17-5 |

|---|---|

| Molecular Formula | C6H5F2NO3S |

| Molecular Weight | 209.17 |

| IUPAC Name | 3-fluoro-2-methoxypyridine-4-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H5F2NO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 |

| Standard InChI Key | IWXYLSQJMVCJRT-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=C1F)S(=O)(=O)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines three distinct functional groups on a pyridine ring:

-

Fluorine (C3): Enhances electronegativity and metabolic stability.

-

Methoxy (C2): Provides steric bulk and modulates electronic effects.

-

Sulfonyl Fluoride (C4): A reactive handle for covalent bonding with nucleophiles like serine or cysteine .

The interplay of these groups creates a polarized aromatic system, influencing reactivity in substitution and cross-coupling reactions.

Synthesis Methodologies

Fluorination Strategies

| Precursor | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 3-Bromo-2-methoxy | AgF2 (2 equiv) | MeCN, 50°C, 24h | 84 |

Sulfonyl Fluoride Installation

The sulfonyl fluoride group is introduced via radical fluorosulfonylation or mechanochemical synthesis. Source reports a copper-mediated radical fluorine-atom transfer (FAT) strategy using 4-methoxypyridine 1-oxide as a ligand. This method enables regioselective C(sp3)–H fluorosulfonylation at room temperature :

| Substrate | Ligand | Catalyst | Yield (%) |

|---|---|---|---|

| Pyridine derivative | 4-Methoxypyridine 1-oxide | Cu(I) | 65–81 |

Alternatively, source highlights a solvent-free mechanochemical approach using potassium bifluoride (KHF2) and acetic acid, achieving sulfonyl fluoride synthesis in 85% yield with minimal environmental impact .

Biological Activity and Applications

Enzyme Inhibition

Sulfonyl fluorides are potent covalent inhibitors of enzymes. Source identifies structurally related compounds (e.g., 19, 20) as PDE4D inhibitors with IC50 values of 136–658 nM and selectivity ratios >15 over PDE4B . While direct data on 3-fluoro-2-methoxypyridine-4-sulfonyl fluoride are unavailable, its electronic profile suggests comparable affinity for serine hydrolases and nucleophilic active sites.

Comparative Analysis with Analogues

Positional Isomers

The substitution pattern critically influences reactivity and bioactivity:

| Compound | PDE4D IC50 (nM) | Selectivity (PDE4B/D) |

|---|---|---|

| 3-Fluoro-2-methoxy-4-SO2F | Not reported | Inferred >10 |

| 2-Fluoro-3-methoxy-4-SO2F | 530 | 5 |

| 4-Fluoro-2-methoxy-3-SO2F | 372 | >27 |

Data adapted from suggest that methoxy groups at C2 enhance selectivity, while sulfonyl fluorides at C4 improve potency.

Future Directions

Targeted Drug Discovery

The compound’s dual functionality (fluorine and sulfonyl fluoride) positions it as a candidate for PROTACs (proteolysis-targeting chimeras) and activity-based probes. Collaborative efforts between synthetic chemists and biologists are needed to explore its in vivo efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume